Stereochemical Identity and ICH Q6A Regulatory Threshold: (3S,4S)-Enantiomer as the Specified Enantiomeric Impurity of Tofacitinib Citrate
The (3S,4S)-enantiomer is specifically designated as the SS-isomer enantiomeric impurity of Tofacitinib citrate (RR-isomer). Per ICH Q6A guidelines for single-enantiomer drugs, the content of the SS-isomer must be controlled below 1% in the final drug product to ensure safety and efficacy [1]. A validated chiral RP-HPLC method achieved baseline resolution (Rs > 2.0) between the RR-isomer and SS-isomer, with an LOD of 0.04 μg/mL (equivalent to detection at 0.02% of the drug substance concentration) and LOQ of 0.1 μg/mL, providing sensitivity comparable to the normal-phase HPLC methods reported in the literature [1]. In contrast, the (3R,4S)- and (3S,4R)-diastereoisomers exhibit different linearity ranges (0.6–12 μg/mL each) when separated by NP-HPLC, confirming that the (3S,4S)-enantiomer possesses distinct chromatographic behavior requiring dedicated reference standards for unambiguous identification and quantification [2].
| Evidence Dimension | Enantiomeric impurity regulatory threshold and analytical detectability |
|---|---|
| Target Compound Data | SS-isomer (3S,4S): LOD = 0.04 μg/mL, LOQ = 0.1 μg/mL, linearity range 0.1002–20.04 μg/mL (r = 0.9999), resolution vs. RR-isomer > 2.0 [1] |
| Comparator Or Baseline | RR-isomer (active drug, 3R,4R): ICH Q6A requires SS-isomer content < 1%; NP-HPLC linearity for (3S,4S)-enantiomer: 0.5–10 μg/mL [2]; (3R,4S)- and (3S,4R)-diastereoisomers: linearity 0.6–12 μg/mL each [2] |
| Quantified Difference | The (3S,4S)-enantiomer is the only stereoisomer subject to the <1% ICH Q6A threshold in Tofacitinib citrate; its LOD (0.04 μg/mL) enables detection at 0.02% of drug substance concentration, exceeding the regulatory requirement |
| Conditions | RP-HPLC: CHIRALPAK IH column (250 mm × 4.6 mm, 5 μm), ammonium acetate buffer (pH 8.0)/acetonitrile gradient, 285 nm detection [1]; NP-HPLC: Chiralpak AS-H column, hexane:ethanol:methanol:2-aminoethanol (70:20:10:0.2), 290 nm detection [2] |
Why This Matters
Procurement of a correctly identified (3S,4S)-dihydrochloride reference standard is essential because only this specific stereoisomer is the ICH-mandated enantiomeric impurity for Tofacitinib quality control; substitution with any other stereoisomer or salt form invalidates the regulatory analytical method.
- [1] Wang, X.; Jin, B.; Wang, Z.; Guo, K.; Zhang, T.; Ma, C. Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography. Separations 2024, 11(3), 89. View Source
- [2] PAN Hongjuan, TANG Chao, NI Xiang, HOU Jian. Separation and Determination of Tofacitinib and Its Optical Isomers by NP-HPLC. Chinese Journal of Pharmaceuticals, 2016, 47(05): 600. View Source
